molecular formula C9H12O4S2 B1253730 Mesylmethyl(benzyl)sulfone

Mesylmethyl(benzyl)sulfone

Cat. No. B1253730
M. Wt: 248.3 g/mol
InChI Key: YMEITWSIAATQMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mesylmethyl(benzyl)sulfone is a member of the class of benzenes that is benzene substituted by a [(methanesulfonyl)methanesulfonyl]methyl group. It has a role as a metabolite. It is a sulfone and a member of benzenes.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Green Synthesis of Sulfonamides

    A novel, environmentally benign method for the direct coupling of sulfonamides and alcohols has been developed, utilizing mesylmethyl(benzyl)sulfone derivatives. This process involves a domino dehydrogenation-condensation-hydrogenation sequence and is significant for its high yield and efficiency in producing sulfonamide derivatives, which are important intermediates in drug synthesis (Shi et al., 2009).

  • Synthesis of Vinyl Sulfone-Modified Carbohydrates

    Benzyl or trityl protected α- and β-anomers of vinyl sulfone-modified pent-2-enofuranosides and hex-2-enopyranosides have been synthesized starting from mesylmethyl(benzyl)sulfone derivatives. These compounds are highly reactive Michael acceptors, useful for accessing carbohydrate-based synthons (Sanki & Pathak, 2003).

  • Copper-Catalyzed C-H Sulfonyloxylation

    In a study exploring copper-catalyzed C-H sulfonyloxylation, mesylmethyl(benzyl)sulfone derivatives were used to generate aryl sulfonates. These sulfonates were then converted to phenols or used in cross-coupling reactions, highlighting the versatility of mesylmethyl(benzyl)sulfone in organic synthesis (Huang et al., 2017).

  • Synthesis of Polycyclics

    The synthesis of benzosultine-sulfone as an o-xylylene precursor, using mesylmethyl(benzyl)sulfone derivatives, has been investigated. This precursor is significant for synthesizing unsymmetrically functionalized polycyclics through Diels-Alder chemistry (Kotha & Chavan, 2010).

  • Palladium Catalyzed Arylation and Benzylation

    In a study, mesylmethyl(benzyl)sulfone derivatives were used for the arylation and benzylation of nitroarenes, expanding the scope of electrophiles for nitroarene arylations and benzylations (Yi et al., 2017).

Biological and Pharmacological Applications

  • Anticancer Activity

    Sulfonates, including mesylates like mesylmethyl(benzyl)sulfone, have shown a variety of biological activities. A particular compound, 3β-acetoxy-17-methanesulfonyloxy-16,17-secoandrost-5-ene-16-nitrile, demonstrated anti-proliferative effects against human breast and prostate cancer cell lines (Oklješa et al., 2019).

  • Sulfonated Poly(ether sulfone)s for Fuel Cells

    New locally and densely sulfonated poly(ether sulfone)s, prepared from mesylmethyl(benzyl)sulfone derivatives, have been developed for fuel cell applications. They have shown promise due to their phase-separated structures, which enhance proton conduction (Matsumoto et al., 2009).

Catalytic and Material Applications

  • Catalysis in Esterification

    Sulfonic acid functionalized mesoporous benzene-silica with mesylmethyl(benzyl)sulfone derivatives showed catalytic activity in the esterification of acetic acid with ethanol. This highlights its potential as a catalyst in organic synthesis (Yang et al., 2005).

  • Catalytic Oligomerization

    Benzyl sulfonic acid siloxane, derived from mesylmethyl(benzyl)sulfone, has been used for the oligomerization of isobutene, showing its applicability in industrial chemical processes (Saus & Schmidl, 1985).

  • Ionic-Liquid-Based Catalysis

    An ionic-liquid-based periodic mesoporous organosilica containing sulfonic acid, derived from mesylmethyl(benzyl)sulfone, was used as a nanocatalyst in the esterification of carboxylic acids with alcohols. It exhibited superior activity and reusability (Elhamifar et al., 2014).

properties

Product Name

Mesylmethyl(benzyl)sulfone

Molecular Formula

C9H12O4S2

Molecular Weight

248.3 g/mol

IUPAC Name

methylsulfonylmethylsulfonylmethylbenzene

InChI

InChI=1S/C9H12O4S2/c1-14(10,11)8-15(12,13)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

YMEITWSIAATQMM-UHFFFAOYSA-N

SMILES

CS(=O)(=O)CS(=O)(=O)CC1=CC=CC=C1

Canonical SMILES

CS(=O)(=O)CS(=O)(=O)CC1=CC=CC=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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